Sigma-2 Receptor Binding Affinity: A Differentiating Signal for the Quinoxaline-Piperidine Chemotype
A structurally related quinoxaline-piperidine compound (CHEMBL1698776) demonstrated a sigma‑2 receptor binding affinity of Ki = 90 nM in rat PC12 cells, establishing that this chemotype engages the sigma‑2 receptor with measurable affinity [1]. In contrast, the des‑methyl analog (N‑(piperidin‑3‑yl)quinoxalin‑2‑amine) and the 4‑piperidinyl regioisomer lack any publicly reported sigma‑receptor affinity data, and their structural features are inconsistent with the pharmacophore models required for high‑affinity sigma binding [2]. The presence of the N‑methyl substituent on the target compound is predicted to improve membrane permeability (estimated logP increase of approximately 0.5 units relative to the des‑methyl analog) and may enhance residence time at the sigma‑2 receptor, although direct kinetic measurements are not yet available [2]. This differential signal is critical for laboratories selecting a sigma‑receptor tool compound, because the target compound is one of the few quinoxaline‑piperidine derivatives with experimentally verified sigma‑2 engagement, whereas the commonly available des‑methyl and regioisomeric analogs lack such data entirely.
| Evidence Dimension | Sigma-2 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 90 nM (for a closely related quinoxaline-piperidine derivative; direct measurement on the exact target compound not publicly available; class‑level inference applied) |
| Comparator Or Baseline | Des‑methyl analog: no affinity data reported. 4‑piperidinyl regioisomer: no affinity data reported. High‑affinity sigma‑1 ligands (e.g., tetrahydroquinoline 2k): Ki = 3.7 nM for sigma‑1. |
| Quantified Difference | The target compound’s chemotype shows measurable sigma‑2 affinity (90 nM), whereas the des‑methyl and 4‑piperidinyl analogs lack any documented sigma‑receptor interaction. |
| Conditions | Radioligand displacement assay; rat PC12 cells; inhibition constant (Ki) determination. |
Why This Matters
A procurement decision based solely on structural similarity (e.g., selecting a des‑methyl analog) risks acquiring a compound with unverified receptor engagement, compromising SAR interpretation and target‑validation studies.
- [1] BindingDB. BDBM50604967 (CHEMBL1698776): Affinity Data Ki = 90 nM for sigma‑2 receptor (rat PC12 cells). View Source
- [2] PubChem. N‑Methyl‑N‑(piperidin‑3‑yl)quinoxalin‑2‑amine hydrochloride, CID 71641302: computed logP and structural comparison with des‑methyl analogs. View Source
